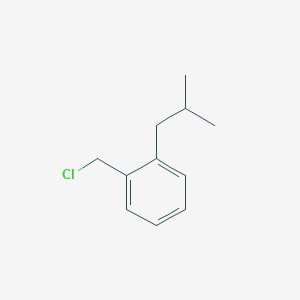

![molecular formula C5H2ClN3S B2381048 2-Chlorothiazolo[4,5-b]pyrazine CAS No. 1190927-25-3](/img/structure/B2381048.png)

2-Chlorothiazolo[4,5-b]pyrazine

Descripción general

Descripción

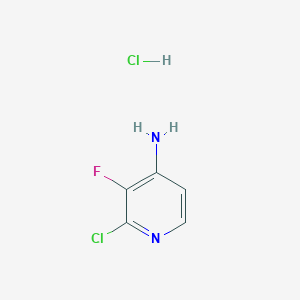

2-Chlorothiazolo[4,5-b]pyrazine is a chemical compound with the molecular formula C5H2ClN3S . It has an average mass of 171.607 Da and a monoisotopic mass of 170.965790 Da .

Synthesis Analysis

The synthesis of pyrazine compounds, including this compound, can be achieved through various methods. One such method involves the cyclization of 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment .Molecular Structure Analysis

The molecular structure of this compound consists of a thiazolo[4,5-b]pyrazine core with a chlorine atom attached .Physical And Chemical Properties Analysis

This compound is a solid compound that should be stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Activities

- Antimicrobial Properties : Several studies have explored the antimicrobial capabilities of 2-Chlorothiazolo[4,5-b]pyrazine derivatives. For instance, one study synthesized pyrazoles bearing indazolylthiazole moiety, showing broad-spectrum antimicrobial activity, particularly against Streptococcus mutans (Dawoud et al., 2021).

- Anticancer Potential : The same compounds also demonstrated significant cytotoxic activity against hepatoma and colon carcinoma cell lines, suggesting their potential as anticancer agents (Dawoud et al., 2021).

Biochemical Interactions and Structural Analysis

- DNA Binding Properties : A study on chlorohydrazinopyrazine, a derivative of this compound, revealed its high affinity for DNA, along with non-toxicity towards human dermal keratinocytes, making it a potential candidate for clinical applications (Mech-Warda et al., 2022).

- Molecular Docking Studies : Investigations involving molecular docking have provided insights into the reactivity and interactions of this compound derivatives at the molecular level, enhancing understanding of their potential biological activities (Dawoud et al., 2021).

Synthesis and Chemical Reactivity

- Synthesis Methods : Various studies have detailed the synthesis of this compound derivatives, including methods for creating pyrazine derivatives with potential tuberculostatic activity (Foks et al., 2005).

- Chemical Properties and Analysis : Spectroscopic analyses and theoretical calculations have been used to understand the chemical reactivity and stability of this compound derivatives, aiding in the development of new pharmaceutical compounds (Al-Tamimi et al., 2018).

Photovoltaic Applications

- Use in Photovoltaic Devices : A study involving the synthesis of thieno[3,4-b]pyrazine-based monomers and their application in photovoltaic devices highlights the potential of this compound derivatives in renewable energy technologies (Zhou et al., 2010).

Safety and Hazards

The safety information for 2-Chlorothiazolo[4,5-b]pyrazine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Direcciones Futuras

While specific future directions for 2-Chlorothiazolo[4,5-b]pyrazine are not mentioned in the available literature, the field of pyrazine research is expected to grow due to their potential therapeutic significance . The development of new synthetic methods and the exploration of their biological activities are areas of ongoing research .

Propiedades

IUPAC Name |

2-chloro-[1,3]thiazolo[4,5-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClN3S/c6-5-9-3-4(10-5)8-2-1-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSELTIRLYGXVQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl]-N-methylprop-2-enamide](/img/structure/B2380965.png)

![N-(3-fluoro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2380971.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2380978.png)

![3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2380980.png)

![[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2380982.png)

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2380984.png)

![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2380985.png)